molecular formula C32H33Cl2N3O4 B12381711 Mdm2-IN-27

Mdm2-IN-27

Cat. No.: B12381711
M. Wt: 594.5 g/mol
InChI Key: SGPRGPKOFWSIJK-PJGOFDOSSA-N
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Description

Mdm2-IN-27 is a small molecule inhibitor that targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor protein p53. This interaction is crucial in regulating the tumor suppressor functions of p53, which plays a significant role in cell cycle regulation, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound aims to reactivate p53’s tumor suppressor functions, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mdm2-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mdm2-IN-27 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often possess functional groups that are crucial for the biological activity of the final product .

Scientific Research Applications

Mdm2-IN-27 has a wide range of scientific research applications, including:

Mechanism of Action

Mdm2-IN-27 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and DNA repair mechanisms. The molecular targets involved include the p53 protein and the MDM2 protein, with pathways such as the p53 signaling pathway being significantly affected .

Comparison with Similar Compounds

Similar Compounds

    Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.

    Idasanutlin: A potent MDM2 inhibitor with a similar mechanism of action.

Uniqueness of Mdm2-IN-27

This compound is unique in its chemical structure and binding affinity, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. Compared to other MDM2 inhibitors, this compound may exhibit improved efficacy and reduced side effects, making it a valuable addition to the arsenal of cancer therapeutics .

Properties

Molecular Formula

C32H33Cl2N3O4

Molecular Weight

594.5 g/mol

IUPAC Name

4-[(3S,5'S,7'R,7'aR)-6-chloro-7'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-oxospiro[1,2-dihydroindole-3,6'-3,5,7,7a-tetrahydropyrrolo[1,2-c]imidazole]-2'-yl]-3-methoxybenzoic acid

InChI

InChI=1S/C32H33Cl2N3O4/c1-31(2,3)15-26-32(16-35-23-14-21(34)9-10-22(23)32)27(18-6-5-7-20(33)12-18)28-29(38)36(17-37(26)28)24-11-8-19(30(39)40)13-25(24)41-4/h5-14,26-28,35H,15-17H2,1-4H3,(H,39,40)/t26-,27-,28+,32-/m0/s1

InChI Key

SGPRGPKOFWSIJK-PJGOFDOSSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1[C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@H]4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl

Canonical SMILES

CC(C)(C)CC1C2(CNC3=C2C=CC(=C3)Cl)C(C4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl

Origin of Product

United States

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